(4-nitro-1H-pyrazol-1-yl)acetonitrile (4-nitro-1H-pyrazol-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1001500-47-5
VCID: VC2210204
InChI: InChI=1S/C5H4N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,2H2
SMILES: C1=C(C=NN1CC#N)[N+](=O)[O-]
Molecular Formula: C5H4N4O2
Molecular Weight: 152.11 g/mol

(4-nitro-1H-pyrazol-1-yl)acetonitrile

CAS No.: 1001500-47-5

Cat. No.: VC2210204

Molecular Formula: C5H4N4O2

Molecular Weight: 152.11 g/mol

* For research use only. Not for human or veterinary use.

(4-nitro-1H-pyrazol-1-yl)acetonitrile - 1001500-47-5

Specification

CAS No. 1001500-47-5
Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
IUPAC Name 2-(4-nitropyrazol-1-yl)acetonitrile
Standard InChI InChI=1S/C5H4N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,2H2
Standard InChI Key LFQFUHCPOAKRLD-UHFFFAOYSA-N
SMILES C1=C(C=NN1CC#N)[N+](=O)[O-]
Canonical SMILES C1=C(C=NN1CC#N)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Structural Composition

(4-nitro-1H-pyrazol-1-yl)acetonitrile features a five-membered pyrazole ring with a nitro group (-NO₂) at position 4 and an acetonitrile group (-CH₂CN) attached to one of the nitrogen atoms. The molecular formula is C₅H₄N₄O₂, indicating its composition of 5 carbon atoms, 4 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The compound's structure combines the aromaticity of the pyrazole ring with the reactivity of the nitro and nitrile functional groups, creating a versatile chemical entity.

Identification and Nomenclature

The compound is known by several names and identifiers, as detailed in the table below:

ParameterValue
IUPAC Name2-(4-nitropyrazol-1-yl)acetonitrile
Common Name(4-nitro-1H-pyrazol-1-yl)acetonitrile
CAS Number1001500-47-5
PubChem CID7017555
Molecular FormulaC₅H₄N₄O₂
InChIInChI=1S/C5H4N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,2H2
InChIKeyLFQFUHCPOAKRLD-UHFFFAOYSA-N
SMILESC1=C(C=NN1CC#N)N+[O-]

Physical and Chemical Properties

Physical Properties

(4-nitro-1H-pyrazol-1-yl)acetonitrile exhibits specific physical characteristics that define its behavior under various conditions. These properties are crucial for handling, storage, and application in chemical processes.

PropertyValue
Physical StateSolid
Molecular Weight152.111 g/mol
Density1.5±0.1 g/cm³
Boiling Point353.4±22.0 °C at 760 mmHg
Flash Point167.5±22.3 °C
Exact Mass152.033432
LogP-0.08
Vapor Pressure0.0±0.8 mmHg at 25°C
Index of Refraction1.659
Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard statements indicate that the compound poses moderate health risks, particularly through ingestion, skin and eye contact, and inhalation.

Precautionary StatementRecommendation
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Additionally, the compound should be stored at 2-8°C , suggesting that it may be sensitive to heat or humidity. The recommended storage conditions highlight the importance of maintaining appropriate environmental controls to preserve the compound's integrity and prevent potential safety hazards.

Related Compounds

Structural Analogs

Several compounds share structural similarities with (4-nitro-1H-pyrazol-1-yl)acetonitrile, forming a family of related pyrazole derivatives:

  • 2-(4-amino-1H-pyrazol-1-yl)acetonitrile (CAS: 1152842-04-0) - This compound features an amino group in place of the nitro group, potentially representing a reduced form of the title compound .

  • (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1172831-14-9) - This analog contains additional methyl groups at positions 3 and 5 of the pyrazole ring, which would modify the electronic properties and steric environment of the molecule .

These structural analogs could exhibit different physical, chemical, and biological properties while maintaining the core pyrazole-acetonitrile scaffold. The differences in substitution patterns may influence their reactivity, solubility, and potential applications in various fields.

Comparison of Properties

The table below compares some key parameters between (4-nitro-1H-pyrazol-1-yl)acetonitrile and its related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
(4-nitro-1H-pyrazol-1-yl)acetonitrileC₅H₄N₄O₂152.11Reference compound
2-(4-amino-1H-pyrazol-1-yl)acetonitrileC₅H₆N₄122.13-NO₂ replaced with -NH₂
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrileC₇H₈N₄O₂180.16Additional methyl groups at positions 3 and 5

These structural variations create opportunities for comparative studies to understand structure-property relationships within this family of compounds. Such comparisons could be valuable in optimizing molecules for specific applications in pharmaceutical research, agrochemistry, or materials science.

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